![molecular formula C10H8F4O2 B13483789 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of fluorine and trifluoromethyl groups into the aromatic ring. One common method includes the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanoic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a larger scale. The use of environmentally friendly solvents and reagents is also a consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions that the compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂), while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylpropanoic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties enhance its reactivity and binding affinity, making it valuable in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C10H8F4O2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
2-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8F4O2/c1-5(9(15)16)6-2-3-7(8(11)4-6)10(12,13)14/h2-5H,1H3,(H,15,16) |
Clé InChI |
FURRMCVIPICODK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


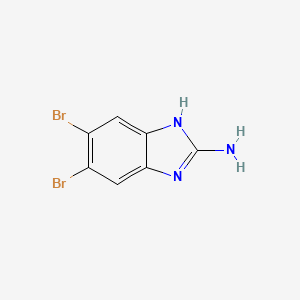


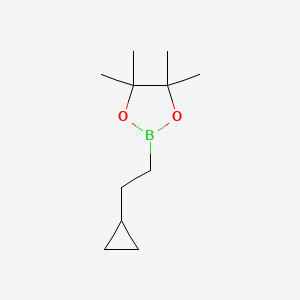
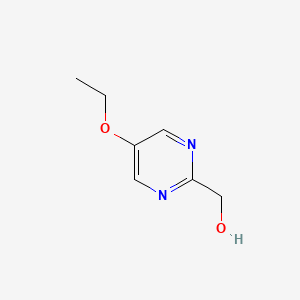
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
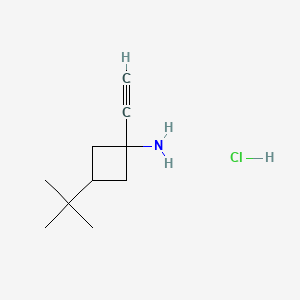
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
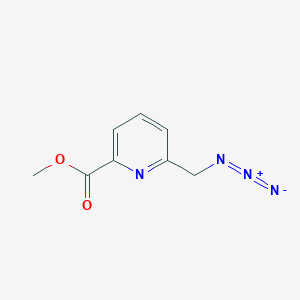
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)




